molecular formula C14H21N3O2 B11729097 Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11729097
M. Wt: 263.34 g/mol
InChI Key: AWOBXGXXWCBSQN-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate” is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate group at the pyrrolidine nitrogen and a 5-aminopyridin-2-yl substituent at the 3-position of the pyrrolidine ring. Its molecular structure combines a rigid pyridine moiety with a flexible pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of other reactive sites during synthetic workflows. The 5-amino group on the pyridine ring enhances solubility in polar solvents and provides a handle for further derivatization, such as amide bond formation or cross-coupling reactions .

Its stability under basic conditions and compatibility with common coupling reagents (e.g., Pd catalysts for Suzuki-Miyaura reactions) make it a valuable building block in organic synthesis .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9,15H2,1-3H3

InChI Key

AWOBXGXXWCBSQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminopyridine Moiety: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced to the pyrrolidine ring.

    Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the aminopyridine moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aminopyridine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties for various applications.

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. The aminopyridine moiety may enhance its bioactivity by interacting with enzymes or receptors.

Biological Studies

Research has focused on the compound's interactions with biological macromolecules. Studies indicate that the pyrrolidine ring may stabilize binding interactions, which can be crucial for designing inhibitors or modulators of biological pathways.

Case Study 1: Interaction with Biological Targets

A study investigated the binding affinity of this compound to specific enzyme targets. Molecular docking studies demonstrated that the compound could effectively bind to target sites, suggesting its potential as a lead compound in drug design .

Case Study 2: Synthesis and Characterization

Researchers synthesized this compound through a multi-step process involving cyclization and substitution reactions. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate” with structurally related pyridine-pyrrolidine derivatives, focusing on substituent effects, molecular properties, and synthetic utility.

Structural and Functional Group Variations

Key differences arise from substituents on the pyridine ring and modifications to the pyrrolidine scaffold:

Compound Name (CAS No.) Pyridine Substituents Molecular Formula Molecular Weight Key Features
Target compound (1802516-87-5) 5-Amino C₁₅H₂₁N₃O₃* ~291.35 Amino group enhances solubility; Boc protection enables selective chemistry.
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo, 3-methoxy C₁₆H₂₂BrN₂O₄ 386.26 Bromine enables cross-coupling; methoxy increases lipophilicity.
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) 2-Methoxy, 5-methyl C₁₆H₂₄N₂O₃ 292.37 Methyl and methoxy groups improve metabolic stability.
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) 2-Chloro, 5-methyl C₁₇H₂₃ClN₂O₄ 354.83 Chlorine enhances electrophilicity; dual ester groups complicate reactivity.
tert-Butyl 3-(((5-bromo-3-(dimethoxymethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate 5-Bromo, 3-(dimethoxymethyl) C₁₈H₂₆BrN₂O₅ 439.31 Bulky dimethoxymethyl group sterically hinders reactions at the pyridine ring.

*Molecular formula inferred from structural analogs due to incomplete data in evidence.

Commercial Availability and Pricing

  • The target compound (1802516-87-5) is listed with 1 supplier , priced comparably to other tert-butyl derivatives (~$400–$4800/g depending on scale) .
  • Brominated analogs (e.g., CAS 1228070-72-1) are more widely available (2–3 suppliers) due to their utility in cross-coupling workflows .

Pharmacological Potential

  • Amino-Substituted Analogs: The 5-amino group in the target compound may improve target binding in kinase inhibitors (e.g., via H-bonding with ATP pockets), whereas methoxy or methyl groups in analogs enhance blood-brain barrier penetration for CNS drugs .
  • Bromo-Substituted Analogs : Serve as precursors to radiolabeled compounds or PROTACs (proteolysis-targeting chimeras) due to their compatibility with isotopic exchange .

Biological Activity

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 111669-25-1

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of reagents such as sodium cyanoborohydride in methanol. The yield of this compound can reach up to 91% under optimized conditions .

Pharmacological Profile

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Some notable findings include:

  • Inhibition of PD-L1 Interaction : In a study involving mouse splenocytes, the compound demonstrated the ability to rescue immune cells from PD-L1 mediated inhibition, achieving a rescue rate of 92% at a concentration of 100 nM .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, related compounds have shown significant inhibition against A431 vulvar epidermal carcinoma cells .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies and Research Findings

StudyFindings
Konstantinidou et al. (2020)Demonstrated that related compounds could inhibit PD-L1 interactions, suggesting potential for immune modulation in cancer therapy .
Chopra et al. (2015)Investigated the synthesis and biological activity of pyrimidine derivatives, highlighting the importance of structural modifications for enhancing anticancer efficacy .
ResearchGate StudyExplored the inhibitory effects on CYP enzymes by related compounds, indicating possible drug-drug interaction risks .

Q & A

Basic Research Questions

Q. How is tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate synthesized, and what are the critical reaction conditions to optimize yield?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by coupling with a functionalized pyridine derivative. Key steps include:

  • Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) to protect the pyrrolidine nitrogen .
  • Coupling reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 5-aminopyridin-2-yl group. Catalysts such as Pd(PPh₃)₄ and ligands like XPhos may enhance efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
    • Critical Conditions : Maintain anhydrous conditions during coupling, control reaction temperature (0–20°C for Boc protection ), and use degassed solvents to prevent side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound, and how can data contradictions be resolved?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridine C-H coupling patterns) and Boc group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 292.37 ).
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELX .
    • Resolving Contradictions : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). If crystallographic data conflicts with spectroscopic results, re-examine sample purity or consider dynamic effects (e.g., rotamers) in solution .

Advanced Research Questions

Q. How can this compound serve as a building block in designing kinase inhibitors, and what structural modifications enhance binding affinity?

  • Applications : The compound’s pyridine-pyrrolidine scaffold mimics ATP-binding motifs in kinases. Modifications include:

  • Pyridine Ring : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position to improve hydrophobic interactions .
  • Pyrrolidine Moiety : Replacing the Boc group with acyloxymethyl esters to enhance cell permeability .
  • Linker Optimization : Incorporating spacers (e.g., ethylene glycol) to improve solubility and reduce steric hindrance .
    • Validation : Use kinase inhibition assays (e.g., IC₅₀ measurements) and molecular docking studies to assess binding modes.

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the pyrrolidine nitrogen.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
    • Case Study : DFT studies on similar Boc-protected pyrrolidines show that steric hindrance from the tert-butyl group slows nucleophilic attack, favoring deprotection under acidic conditions .

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

  • Stability Profile :

  • Solvent Effects : Store in inert, anhydrous solvents (e.g., DMSO or DMF) to prevent Boc group hydrolysis. Avoid protic solvents (e.g., methanol) .
  • Temperature : Refrigeration (4°C) under nitrogen atmosphere minimizes degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .
    • Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products like tert-butyl alcohol and free pyrrolidine .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Root Causes :

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) may alter observed mp. Perform DSC/TGA to identify phase transitions .
  • Impurities : Trace solvents or byproducts (e.g., unreacted pyridine) depress mp. Purify via recrystallization and compare with literature values (e.g., mp range 123–124°C for analogs ).
    • Resolution : Report melting points with solvent history (e.g., "recrystallized from ethanol") and cross-reference with structurally similar compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ).

Experimental Design Considerations

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Chiral Resolution :

  • Catalysts : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymes (lipases) for kinetic resolution .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Reported enantiomeric excess (ee) >98% for Boc-protected pyrrolidines .
    • Quality Control : Monitor ee via polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

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